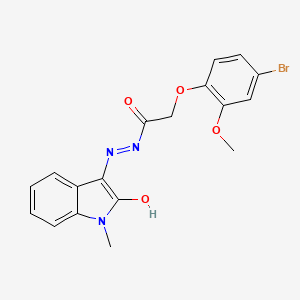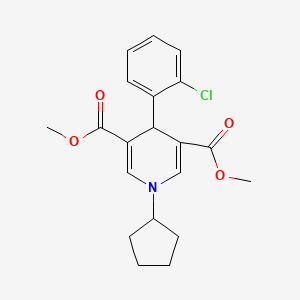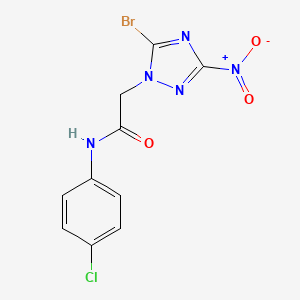
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide
Descripción general
Descripción
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
The compound has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. It has been shown to exhibit potent antibacterial and antifungal properties, making it a promising candidate for the treatment of infections caused by resistant strains of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide involves the inhibition of bacterial and fungal cell wall synthesis. The compound targets the enzymes responsible for the synthesis of peptidoglycan and chitin, which are essential components of the cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide exhibits low toxicity towards mammalian cells, making it a safe candidate for drug development. However, further studies are needed to determine the long-term effects of the compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its potent antibacterial and antifungal properties. It can be used to study the mechanism of action of antibiotics and antifungal agents, as well as to develop new drugs. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide. One of the most promising areas of research is the development of new drugs based on this compound. Further studies are needed to determine the optimal dosage and administration route for the compound to maximize its efficacy and minimize its toxicity. Additionally, the compound can be used in the development of new materials, such as antibacterial and antifungal coatings for medical devices and surfaces. Further research is also needed to determine the long-term effects of the compound on human health and the environment.
Conclusion
In conclusion, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide is a promising compound with potential applications in various fields. Its potent antibacterial and antifungal properties make it a promising candidate for the development of new drugs and materials. Further research is needed to determine the optimal dosage and administration route for the compound, as well as its long-term effects on human health and the environment.
Propiedades
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN5O3/c11-9-14-10(17(19)20)15-16(9)5-8(18)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCVWUGLKNDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)
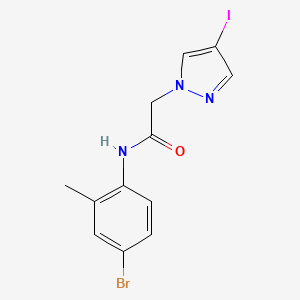


![methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate](/img/structure/B3748291.png)
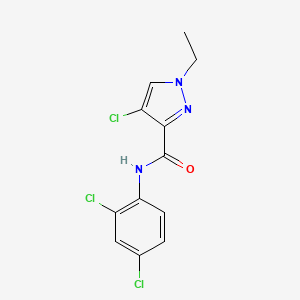
![methyl [4-(1-ethoxyethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B3748304.png)
